Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate
CAS No.: 1269294-25-8
Cat. No.: VC15940719
Molecular Formula: C8H8F3N3O2
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269294-25-8 |
|---|---|
| Molecular Formula | C8H8F3N3O2 |
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-5(12)14-7(13-4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) |
| Standard InChI Key | SQQJVHUEUVBXAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=NC(=N1)C(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s pyrimidine core is substituted with three key groups:
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6-Amino group (-NH₂): Enhances hydrogen-bonding capacity and participation in nucleophilic reactions .
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2-Trifluoromethyl group (-CF₃): Increases electron-withdrawing effects and metabolic stability .
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4-Ethyl ester (-COOEt): Facilitates ester hydrolysis or transesterification reactions .
The planar aromatic system allows π-π stacking interactions, critical for binding to biological targets like enzymes or receptors.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₈F₃N₃O₂ | |
| Molecular weight | 235.16 g/mol | |
| IUPAC name | ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate | |
| Canonical SMILES | CCOC(=O)C1=CC(=NC(=N1)C(F)(F)F)N | |
| XLogP3-AA (lipophilicity) | 1.2 (estimated) |
Synthesis and Manufacturing
Synthetic Pathways
While no explicit protocols for this compound exist, analogous pyrimidines are synthesized via:
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Pfitzinger Reaction: Condensation of isatin derivatives with acetophenones to form quinoline intermediates, followed by coupling with chloropyrimidines .
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Aminolysis: Nucleophilic substitution of chloropyrimidines with aminophenylquinolines under controlled pH (~6) .
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Biginelli Reaction: Three-component cyclocondensation of aldehydes, β-ketoesters, and thioureas for dihydropyrimidine precursors .
Table 2: Representative Synthesis Conditions for Analogs
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Isatin, acetophenone, pH 6 | 60–75% | |
| Aminolysis | Chloropyrimidine, DMF, 80°C | 45% | |
| Oxidation | H₂O₂, acetic acid, 60°C | 82% |
Optimization Challenges
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Low yields (e.g., 45% in aminolysis) arise from the trifluoromethyl group’s electronegativity, which reduces intermediate reactivity .
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Byproduct formation: Competing ester hydrolysis or decarboxylation requires strict temperature control (<80°C) .
Applications in Medicinal Chemistry
Biological Activity
Though direct studies are sparse, structurally related compounds exhibit:
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Antiviral activity: Pyrimidine analogs inhibit viral polymerases by mimicking nucleoside triphosphates.
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Anticancer effects: Trifluoromethyl groups enhance cell membrane penetration and target binding in kinase inhibitors .
Comparative Analysis with Analogues
Table 3: Comparison with Ethyl 4-(Trifluoromethyl)Pyrimidine-2-Carboxylate (CAS 1227604-67-2)
| Property | Ethyl 6-Amino-2-CF₃ Pyrimidine | Ethyl 4-CF₃ Pyrimidine |
|---|---|---|
| Molecular weight | 235.16 g/mol | 220.15 g/mol |
| Substituents | 6-NH₂, 2-CF₃, 4-COOEt | 4-CF₃, 2-COOEt |
| LogP | 1.2 | 1.8 |
| Bioactivity | Antiviral (predicted) | Unknown |
The amino group in the 6-position increases hydrogen-bonding capacity compared to the 4-CF₃ analog, potentially enhancing target affinity .
Future Research Directions
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Synthetic optimization: Develop catalytic methods (e.g., palladium-mediated cross-coupling) to improve yields .
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Pharmacological profiling: Screen against kinase targets (e.g., EGFR, VEGFR) to identify lead compounds.
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Formulation studies: Investigate nanoencapsulation to overcome solubility limitations .
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